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Compound of Interest

Compound Name: Denudatine

Cat. No.: B1229217 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

Denudatine-type diterpenoid alkaloids, with a focus on Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) data. It also details the experimental protocols for acquiring this

data and explores a key signaling pathway associated with the biological activity of related

compounds. This document is intended for researchers, scientists, and drug development

professionals working with this class of natural products.

Spectroscopic Data of a Denudatine-type Alkaloid
(Cochlearenine)
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for cochlearenine, a

representative Denudatine-type diterpenoid alkaloid. The data is presented as reported in the

literature for the synthetic compound.

Table 1: ¹H NMR Spectroscopic Data for Cochlearenine (500 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 3.86

2α 1.89

2β 1.61

3α 1.51

3β 1.31

5 1.99

6α 1.70

6β 1.58

7 2.58

9 2.22

10 1.96

11 2.08

12α 1.63

12β 1.51

13 2.65

14α 1.54

14β 1.44

15α 1.48

15β 1.25

17a 5.21

17b 4.98

18 0.82

19a 2.99
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19b 2.37

20 2.85

21α 2.71

21β 2.58

22 1.08

1-OH 1.48

Table 2: ¹³C NMR Spectroscopic Data for Cochlearenine (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 72.8

2 28.5

3 34.2

4 38.8

5 49.3

6 25.8

7 45.4

8 54.0

9 45.6

10 44.0

11 49.9

12 30.1

13 37.7

14 38.8

15 33.1

16 158.4

17 107.0

18 28.5

19 59.9

20 72.5

21 53.6

22 13.9

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Cochlearenine
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Ion Calculated m/z Found m/z

[M+H]⁺ 344.2584 344.2581

Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-600, AV-500, DRX-

500, AVQ-400, or AVB-400 spectrometer.

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

Data Acquisition and Processing: Chemical shifts for ¹H NMR spectra are reported in parts per

million (ppm) with the residual solvent peak (CHCl₃ at δ 7.26 ppm) as the internal standard.

Chemical shifts for ¹³C NMR spectra are reported in ppm with the solvent peak (CDCl₃ at δ

77.16 ppm) as the internal standard.

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: High-resolution mass spectra were obtained on a Thermo LTQ FT mass

spectrometer.

Ionization Method: Electrospray ionization (ESI) was used in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was

calculated and compared to the experimentally observed value to confirm the elemental

composition.

Signaling Pathway
Denudatine-type diterpenoid alkaloids have been associated with the induction of apoptosis. A

key pathway involved in this process is the Bax/Bcl-2/caspase-3 signaling cascade. The

following diagram illustrates the logical flow of this pathway.
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Caption: The Bax/Bcl-2/caspase-3 apoptotic signaling pathway.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into
Denudatine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1229217#spectroscopic-data-of-denudatine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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